

# In Vitro Susceptibility Testing Methods for Ceftaroline Fosamil: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Ceftaroline fosamil*

Cat. No.: *B129207*

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## Introduction

**Ceftaroline fosamil** is a fifth-generation cephalosporin with potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Notably, it is effective against methicillin-resistant *Staphylococcus aureus* (MRSA) and multidrug-resistant *Streptococcus pneumoniae* (MDRSP). Accurate in vitro susceptibility testing is crucial for clinical diagnostics, epidemiological surveillance, and drug development. These application notes provide detailed protocols for the principal methods of ceftaroline susceptibility testing: broth microdilution, disk diffusion, and gradient diffusion, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## Key Susceptibility Testing Methods

Standardized methods for determining the in vitro susceptibility of bacteria to ceftaroline include:

- **Broth Microdilution:** This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is considered the gold standard for susceptibility testing.

- **Disk Diffusion (Kirby-Bauer):** This qualitative or semi-quantitative method involves placing antibiotic-impregnated disks on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.
- **Gradient Diffusion (E-test):** This method uses a plastic strip with a predefined gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip.

## Data Presentation: Ceftaroline In Vitro Activity

The following tables summarize the in vitro activity of ceftaroline against key clinical isolates. Data is compiled from various surveillance studies and presented as MIC distributions and zone diameter interpretive criteria.

**Table 1: In Vitro Activity of Ceftaroline against *Staphylococcus aureus***

Organism (n)	MIC Range (µg/mL)	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	% Susceptible (CLSI/EUCAST)
Methicillin-Susceptible <i>S. aureus</i> (MSSA)	≤0.015 - 1	0.25	0.25	100% / 100% <sup>[1]</sup> <sup>[2]</sup>
Methicillin-Resistant <i>S. aureus</i> (MRSA)	≤0.015 - >32	0.5 - 1	1 - 2	89.3% - 98.6% / 93.9% <sup>[1]</sup> <sup>[2]</sup> <sup>[3]</sup>
All <i>S. aureus</i>	≤0.015 - >64	0.25 - 0.5	1	93.7% - 98.0% / 93.7%

**Table 2: In Vitro Activity of Ceftaroline against *Streptococcus pneumoniae***

Organism (n)	MIC Range (µg/mL)	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	% Susceptible (CLSI)
All S. pneumoniae	≤0.015 - 2	≤0.015 - 0.03	0.12 - 0.25	98.7% - 100%
Penicillin-Susceptible S. pneumoniae	≤0.015 - 0.12	≤0.008	0.015	>99.9%
Penicillin-Intermediate S. pneumoniae	≤0.015 - 0.5	0.03	0.12	100%
Penicillin-Resistant S. pneumoniae	≤0.015 - 2	0.12	0.25	100%
Multidrug-Resistant S. pneumoniae	≤0.015 - 0.5	0.06 - 0.12	0.25	100%

**Table 3: CLSI and EUCAST Breakpoints for Cefтарoline**

Organism	Method	CLSI Breakpoints (µg/mL or mm)	EUCAST Breakpoints (µg/mL or mm)
Staphylococcus aureus	MIC (µg/mL)	S ≤1, SDD 2-4, R ≥8	S ≤1, R >1
Disk Diffusion (30 µg disk)	S ≥25, SDD 20-24, R ≤19	-	
Disk Diffusion (5 µg disk)	-	S ≥20, R <20	
Streptococcus pneumoniae (non-meningitis)	MIC (µg/mL)	S ≤0.5, I 1, R ≥2	S ≤0.25, R >0.25
Disk Diffusion (30 µg disk)	S ≥25, I 22-24, R ≤21	-	

S=Susceptible, SDD=Susceptible-Dose Dependent, I=Intermediate, R=Resistant

## Experimental Protocols

Detailed methodologies for the key in vitro susceptibility tests for ceftaroline are provided below. These protocols are based on CLSI and EUCAST guidelines.

### Protocol 1: Broth Microdilution MIC Testing (CLSI M07-A10)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of ceftaroline.

Materials:

- Ceftaroline analytical standard
- Cation-adjusted Mueller-Hinton Broth (CAMHB)

- Sterile 96-well microtiter plates
- Bacterial inoculum suspension standardized to 0.5 McFarland
- Sterile saline or broth for inoculum preparation
- Spectrophotometer or McFarland turbidity standards
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )
- Quality control strains (e.g., *S. aureus* ATCC 29213, *S. pneumoniae* ATCC 49619)

#### Procedure:

- Preparation of Ceftaroline Stock Solution: Prepare a stock solution of ceftaroline at a concentration of 1000  $\mu\text{g/mL}$  in a suitable solvent. Further dilutions are made in CAMHB.
- Preparation of Microtiter Plates:
  - Dispense 50  $\mu\text{L}$  of CAMHB into each well of a 96-well microtiter plate.
  - Perform serial two-fold dilutions of the ceftaroline stock solution across the wells to achieve the desired final concentration range (e.g., 0.008 to 16  $\mu\text{g/mL}$ ).
  - The final volume in each well after adding the inoculum will be 100  $\mu\text{L}$ .
  - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately  $1-2 \times 10^8$  CFU/mL).
  - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.

- Inoculation: Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.
- Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of ceftaroline that completely inhibits visible bacterial growth.

## Protocol 2: Disk Diffusion Susceptibility Testing (CLSI M02-A13 / EUCAST Method)

This protocol describes the standardized disk diffusion method for assessing ceftaroline susceptibility.

### Materials:

- Ceftaroline disks (30 µg for CLSI, 5 µg for EUCAST)
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Bacterial inoculum suspension standardized to 0.5 McFarland
- Sterile cotton swabs
- Incubator (35°C ± 2°C)
- Ruler or caliper for measuring zone diameters
- Quality control strains (e.g., *S. aureus* ATCC 25923)

### Procedure:

- Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
- Inoculation of Agar Plate:
  - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

- Remove excess fluid by pressing the swab against the inside of the tube.
- Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
- Application of Disks:
  - Allow ceftaroline disks to equilibrate to room temperature before opening the container.
  - Aseptically apply the disks to the surface of the inoculated agar plate.
  - Ensure firm contact between the disk and the agar. Do not move the disk once it has been placed.
- Incubation: Invert the plates and incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Reading Results:
  - Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
  - Interpret the results as susceptible, intermediate/susceptible-dose dependent, or resistant based on the established zone diameter breakpoints (see Table 3).

## Protocol 3: Gradient Diffusion (E-test)

This method provides a quantitative MIC value through the use of a predefined antibiotic gradient on a plastic strip.

Materials:

- Ceftaroline E-test strips
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Bacterial inoculum suspension standardized to 0.5 McFarland
- Sterile cotton swabs

- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )
- Quality control strains

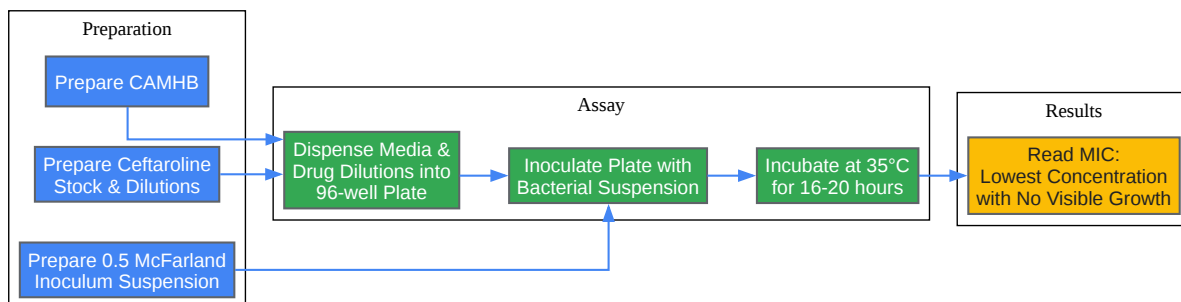
Procedure:

- Inoculum Preparation and Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.
- Application of E-test Strip:
  - Allow the E-test strips to reach room temperature.
  - Aseptically apply the strip to the agar surface with the MIC scale facing upwards.
- Incubation: Incubate the plates at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours.
- Reading Results:
  - An elliptical zone of inhibition will form around the strip.
  - Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

## Visualized Workflows

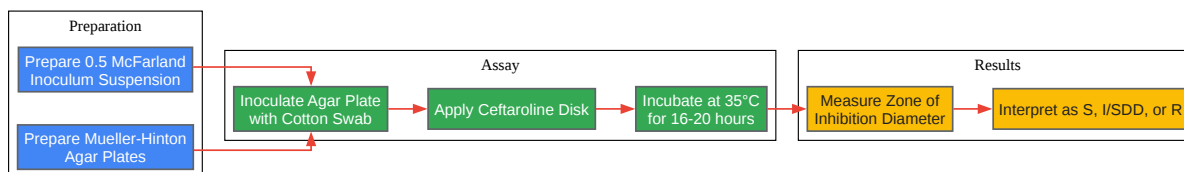
The following diagrams illustrate the experimental workflows for the described susceptibility testing methods.





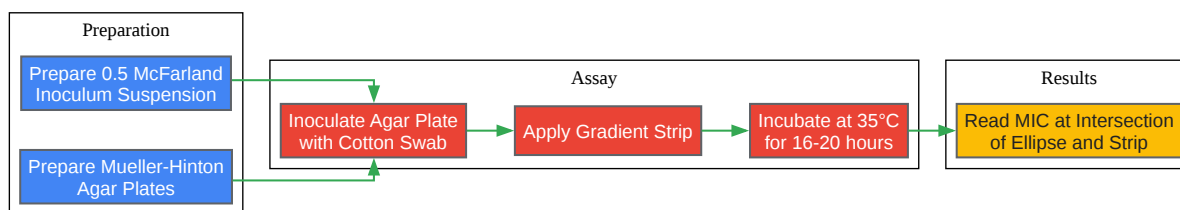
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### Broth Microdilution Workflow



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### Disk Diffusion Workflow



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### Gradient Diffusion Workflow

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## References

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